Pyrrolo[2,3-d]pyrimidine-4-thione
Overview
Description
Pyrrolo[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a thione group at the 4-position. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine-4-thione typically involves the conversion of pyrrolo[2,3-d]pyrimidinone to its thione analog. This transformation can be achieved using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is generally carried out under reflux conditions in an inert atmosphere to ensure the complete conversion of the carbonyl group to a thiocarbonyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield the corresponding pyrrolo[2,3-d]pyrimidinone.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolo[2,3-d]pyrimidinone.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. .
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways, including those involved in inflammation and immune response .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine-4-thione can be compared with other similar compounds such as:
Pyrrolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different biological activities.
Thieno[2,3-d]pyrimidine: Contains a thiophene ring instead of a pyrrole ring, exhibiting distinct chemical properties.
Pyrazolo[3,4-d]pyrimidine: Features a pyrazole ring and is known for its antiviral and anticancer activities .
The uniqueness of this compound lies in its thione group, which imparts specific reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDPDLVWFWOIBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=S)N=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408449 | |
Record name | NSC61749 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-27-8 | |
Record name | NSC61749 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC61749 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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